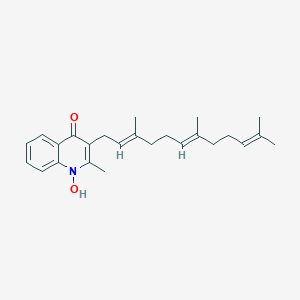
Aurachin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurachin C is a C-type aurachin that is quinolin-4-one which is substituted by a hydroxy group at positions 1, a methyl group at position 2, and a triprenyl group at position 3. It has a role as a bacterial metabolite, an EC 1.8.5.4 (sulfide:quinone reductase) inhibitor and an antibacterial agent. It is a C-type aurachin, a member of hydroxylamines, a quinolone and an organic heterobicyclic compound.
科学的研究の応用
Antimicrobial Activity
1.1 Bacterial Inhibition
Aurachin C has been shown to inhibit the respiratory chain in both prokaryotic and eukaryotic cells. Specifically, it targets the quinol oxidation sites in Escherichia coli, effectively inhibiting cytochromes bo and bd . In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus epidermidis and Bacillus subtilis, with growth inhibition rates between 70-89% at concentrations of 100 μM . However, its effectiveness against Gram-negative bacteria is limited.
1.2 Antiprotozoal Effects
This compound has also been evaluated for its antiprotozoal properties. It displayed significant activity against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and visceral leishmaniasis, respectively . Interestingly, it showed moderate activity against Plasmodium falciparum, particularly against chloroquine-resistant strains, indicating a different mode of action compared to traditional antimalarial drugs .
Potential Therapeutic Applications
3.1 Cancer Treatment
Given its cytotoxic properties against various cancer cell lines, this compound is being investigated as a potential candidate for cancer therapy. Its ability to disrupt mitochondrial function may provide a novel approach to targeting cancer cells that rely heavily on aerobic respiration for growth and survival .
3.2 Combination Therapies
This compound's unique mechanism of action makes it an attractive candidate for combination therapies aimed at overcoming antibiotic resistance. Research suggests that combining it with other antibiotics could enhance efficacy against resistant bacterial strains .
Challenges and Future Directions
Despite its promising applications, the clinical use of this compound faces several challenges:
- Delivery Mechanisms : Effective delivery to cytoplasmic-membrane-bound targets remains a significant hurdle that requires innovative drug delivery systems .
- In Vivo Efficacy : While in vitro studies show promise, further research is needed to evaluate the efficacy of this compound in vivo .
- Structural Modifications : Ongoing research into structural derivatives may enhance its pharmacological properties and broaden its therapeutic applications .
Summary Table: Applications of this compound
| Application | Description | Efficacy Level |
|---|---|---|
| Bacterial Inhibition | Inhibits respiratory chain in bacteria; effective against Gram-positive strains | Moderate (70-89% inhibition) |
| Antiprotozoal Effects | Active against T. cruzi and L. donovani; moderate activity against P. falciparum | Significant for certain protozoa |
| Cancer Treatment | Cytotoxic effects on cancer cell lines; potential for targeted therapies | Promising but requires further study |
| Combination Therapies | Potential to enhance efficacy with other antibiotics | Under investigation |
化学反応の分析
Biosynthetic Pathway
Aurachin C is synthesized via a modular polyketide synthase (PKS) pathway in producer organisms like Stigmatella aurantiaca and Streptomyces sp. NA04227 . The pathway involves:
- Anthranilic acid activation : The starter unit anthranilic acid is loaded onto the acyl carrier protein (ACP) via a ligase-transferase system (e.g., AuaEII and AuaE in S. aurantiaca) .
- Polyketide chain elongation : Two malonyl-CoA units are condensed to the starter via a minimal PKS system (AuaC and AuaD), forming 4-hydroxy-2-methylquinoline .
- Prenylation : The quinoline intermediate is prenylated by a membrane-bound farnesyltransferase (e.g., AuaA), yielding Aurachin 1 .
- N-hydroxylation : A Rieske monooxygenase (AuaF) converts Aurachin 1 to this compound .
Table 1: Key Biosynthetic Enzymes
| Enzyme | Function | Source |
|---|---|---|
| AuaEII | Anthranilate-CoA ligase | S. aurantiaca |
| AuaF | N-hydroxylation | S. aurantiaca |
| AuaG | Flavin-dependent monooxygenase | S. aurantiaca |
Structural Transformations
This compound undergoes several enzymatic and non-enzymatic transformations to yield derivatives:
- Epoxidation and rearrangement : AuaG catalyzes C2-C3 epoxidation of the farnesyl side chain, followed by a semipinacol rearrangement to produce Aurachin B .
- Oxidative modifications : AuaJ introduces a C2′-C3′ epoxide in the farnesyl moiety, leading to Aurachin 4 via nucleophilic attack and cyclization .
- Non-enzymatic reactions : Spontaneous epoxidation and isomerization yield additional derivatives, such as Aurachin H .
Scheme 1: this compound to Aurachin B
textThis compound → (AuaG) → Aurachin B (via epoxidation + rearrangement)
Biological Interactions
This compound inhibits bacterial terminal oxidases (cytochrome bd and bo3) by binding to the quinol oxidation site, disrupting electron transport . Structural studies reveal:
- Key binding residues : Lys252 and Glu257 in the Q-loop of E. coli cytochrome bd-I .
- Selectivity : Shorter side chains (e.g., geranyl) reduce potency but retain activity .
Table 3: Inhibition of E. coli Terminal Oxidases
| Oxidase Type | This compound (IC50) | Aurachin D (IC50) |
|---|---|---|
| Cytochrome bd-I | 0.5 μM | 1.2 μM |
| Cytochrome bo3 | 2.8 μM | 5.6 μM |
特性
CAS番号 |
108354-14-9 |
|---|---|
分子式 |
C25H33NO2 |
分子量 |
379.5 g/mol |
IUPAC名 |
1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one |
InChI |
InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+ |
InChIキー |
FIHXCHBEHLCXEG-YEFHWUCQSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C |
異性体SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C |
同義語 |
aurachin C aurachin-C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















